molecular formula C14H21N3O B14863826 N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide

N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide

Cat. No.: B14863826
M. Wt: 247.34 g/mol
InChI Key: HWJJNRLHBDFOJX-UHFFFAOYSA-N
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Description

N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide is a chemical compound with the molecular formula C14H22N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide dihydrochloride
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
  • N-methyl-5-(pyridin-4-yl)thiophen-2-yl)methanamine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine ring and a propanamide group makes it a versatile compound for various research applications. The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide

InChI

InChI=1S/C14H21N3O/c1-15-14(18)6-5-12-3-2-4-13(17-12)11-7-9-16-10-8-11/h2-4,11,16H,5-10H2,1H3,(H,15,18)

InChI Key

HWJJNRLHBDFOJX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=NC(=CC=C1)C2CCNCC2

Origin of Product

United States

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